molecular formula C18H19NO4 B5591497 Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate

Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate

Cat. No.: B5591497
M. Wt: 313.3 g/mol
InChI Key: RETNCVCUDDAPKG-UHFFFAOYSA-N
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Description

Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate is an organic compound with the molecular formula C18H19NO4 This compound is known for its unique structure, which includes a benzoate ester linked to an amide group through a phenoxyacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate typically involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 2,3-dimethylphenol using acetyl chloride in the presence of a base such as pyridine to form 2-(2,3-dimethylphenoxy)acetyl chloride.

    Amidation Reaction: The intermediate 2-(2,3-dimethylphenoxy)acetyl chloride is then reacted with 3-aminobenzoic acid in the presence of a base like triethylamine to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the resulting compound is esterified using methanol and a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and exhibiting antimicrobial activity. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[[2-(2,6-dimethylphenoxy)acetyl]amino]benzoate
  • Methyl 3-[[2-(3,5-dimethylphenoxy)acetyl]amino]benzoate
  • Methyl 2-[[2-(2-methylphenoxy)acetyl]amino]benzoate

Uniqueness

Methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethyl groups may enhance its stability and interaction with molecular targets compared to other similar compounds.

Properties

IUPAC Name

methyl 3-[[2-(2,3-dimethylphenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12-6-4-9-16(13(12)2)23-11-17(20)19-15-8-5-7-14(10-15)18(21)22-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETNCVCUDDAPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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